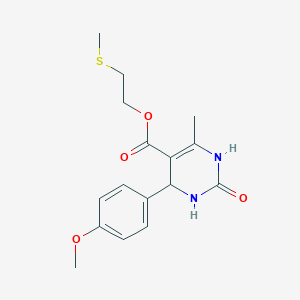![molecular formula C32H23N3O2 B388357 4-{[2-(4-phenoxyphenyl)-3-phenylquinoxalin-6-yl]oxy}aniline](/img/structure/B388357.png)
4-{[2-(4-phenoxyphenyl)-3-phenylquinoxalin-6-yl]oxy}aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[2-(4-phenoxyphenyl)-3-phenylquinoxalin-6-yl]oxy}aniline is a complex organic compound with the molecular formula C₃₂H₂₃N₃O₂. It is known for its unique structure, which includes a quinoxaline core, phenyl groups, and an aniline moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(4-phenoxyphenyl)-3-phenylquinoxalin-6-yl]oxy}aniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, such as benzil, under acidic conditions.
Introduction of Phenyl Groups: The phenyl groups can be introduced through Friedel-Crafts acylation reactions, using appropriate phenyl derivatives and catalysts like aluminum chloride.
Phenoxyphenyl Substitution: The phenoxyphenyl group can be introduced via nucleophilic aromatic substitution reactions, using phenol derivatives and suitable leaving groups.
Attachment of Aniline Moiety: The final step involves the coupling of the aniline moiety to the quinoxaline core through etherification or amination reactions, using reagents like aniline and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-{[2-(4-phenoxyphenyl)-3-phenylquinoxalin-6-yl]oxy}aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas and palladium on carbon (Pd/C) to reduce the quinoxaline core or phenyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the phenyl and quinoxaline rings, using reagents like halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., Br₂, Cl₂), alkylating agents (e.g., alkyl halides), nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Quinoxaline N-oxides
Reduction: Reduced quinoxaline derivatives
Substitution: Substituted phenyl and quinoxaline derivatives
Applications De Recherche Scientifique
4-{[2-(4-phenoxyphenyl)-3-phenylquinoxalin-6-yl]oxy}aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand for protein binding studies.
Medicine: Explored for its potential as an anticancer agent, due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 4-{[2-(4-phenoxyphenyl)-3-phenylquinoxalin-6-yl]oxy}aniline involves its interaction with molecular targets such as DNA, proteins, and enzymes. The compound can intercalate into DNA, disrupting its structure and inhibiting replication and transcription. It can also bind to specific proteins, altering their function and leading to downstream effects on cellular pathways. These interactions contribute to its potential anticancer and biological imaging applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{[2-(4-Phenoxyphenyl)-3-phenyl-6-quinoxalinyl]oxy}benzoic acid
- 4-{[2-(4-Phenoxyphenyl)-3-phenyl-6-quinoxalinyl]oxy}phenol
- 4-{[2-(4-Phenoxyphenyl)-3-phenyl-6-quinoxalinyl]oxy}benzaldehyde
Uniqueness
4-{[2-(4-phenoxyphenyl)-3-phenylquinoxalin-6-yl]oxy}aniline is unique due to its specific combination of functional groups and structural features. The presence of the quinoxaline core, phenyl groups, and aniline moiety provides a versatile platform for various chemical modifications and applications. Its ability to interact with biological targets and its potential use in advanced materials further distinguish it from similar compounds.
Propriétés
Formule moléculaire |
C32H23N3O2 |
|---|---|
Poids moléculaire |
481.5g/mol |
Nom IUPAC |
4-[2-(4-phenoxyphenyl)-3-phenylquinoxalin-6-yl]oxyaniline |
InChI |
InChI=1S/C32H23N3O2/c33-24-13-17-27(18-14-24)37-28-19-20-29-30(21-28)35-31(22-7-3-1-4-8-22)32(34-29)23-11-15-26(16-12-23)36-25-9-5-2-6-10-25/h1-21H,33H2 |
Clé InChI |
LQFITQGFWWPEJU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)OC4=CC=C(C=C4)N)N=C2C5=CC=C(C=C5)OC6=CC=CC=C6 |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)OC4=CC=C(C=C4)N)N=C2C5=CC=C(C=C5)OC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


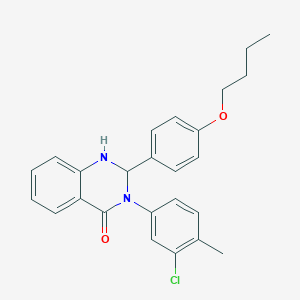
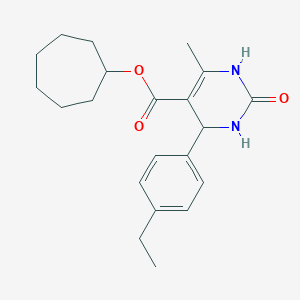

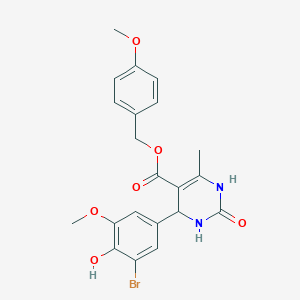


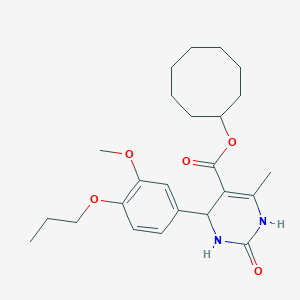


![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B388291.png)

![Ethyl 3,3,3-trifluoro-2-[(4-methoxybenzoyl)amino]-2-(4-morpholinyl)propanoate](/img/structure/B388294.png)
![N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B388295.png)
